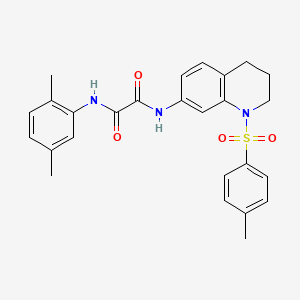

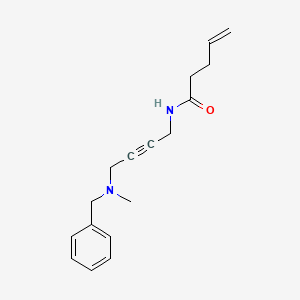

![molecular formula C18H18Cl2N4O3 B2642053 N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 329779-16-0](/img/structure/B2642053.png)

N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 4-Nitrophenyl chloroformate as a versatile coupling reagent . It’s used in the synthesis of poly(oxyethylene) modified dextrans and to prepare a cleavable, heterobifunctional cross-linker for reversible conjugation of amines to thiol-modified DNA .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of 4-Nitrophenyl chloroformate . It’s used in various reactions such as the synthesis of poly(oxyethylene) modified dextrans, preparation of a cleavable, heterobifunctional cross-linker for reversible conjugation of amines to thiol-modified DNA, and the synthesis of mixed, activated carbonates, thiocarbonates, and activated urethanes .Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

- A study highlights the synthesis of similar compounds with potential anxiolytic and skeletal muscle relaxant activities, emphasizing the role of these molecules in targeting GABAA receptors and their bioavailability/drug-likeness (S. Verma, S. Kumar, & S. Kumar, 2017).

Antimicrobial and Anticancer Activities

- Research on derivatives demonstrates significant antimicrobial activity against various pathogens and anticancer activity, suggesting their potential as lead compounds in drug development (S. Mehta et al., 2019). These findings underscore the versatility of these compounds in addressing multiple therapeutic targets.

Analytical and Synthetic Chemistry

- The development of green synthesis methods for nitroacetaminophen derivatives, including electrochemical approaches, indicates the compound's relevance in advancing sustainable chemical synthesis practices (E. Salahifar et al., 2015).

Biological Screening and Fingerprint Applications

- Studies have also explored the biological screening of related compounds for antibacterial, antifungal, anthelmintic activity, and their utility in fingerprint detection, highlighting a broad spectrum of potential applications beyond pharmacology (G. Khan et al., 2019).

Antiproliferative and Apoptosis-Inducing Activities

- The exploration of piperazine scaffolds in inducing apoptosis in cancer cells further illustrates the compound's relevance in oncology, offering a foundation for the development of novel anticancer agents (R. Khanam et al., 2018).

Propriétés

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N4O3/c19-13-2-1-3-15(10-13)23-8-6-22(7-9-23)12-18(25)21-14-4-5-16(20)17(11-14)24(26)27/h1-5,10-11H,6-9,12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEPNNJYMNRRSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2641972.png)

![4-Bromo-10-(4-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2641979.png)

![1-(benzo[d]thiazol-2-yl)-N-(4-(furan-2-yl)thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2641983.png)

![7-(4-fluorophenyl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2641987.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2641988.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641991.png)